molecular formula C23H26N4O3 B3001907 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892284-41-2

7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3001907
CAS No.: 892284-41-2
M. Wt: 406.486
InChI Key: HBTZAEPVILFNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the quinazoline core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperazine Moiety: The final step involves the acylation of the quinazoline derivative with 4-ethylpiperazine-1-carbonyl chloride under basic conditions, typically using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,4-dione derivatives with additional hydroxyl groups, while reduction could produce quinazoline-2,4-diol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly in targeting protein kinases involved in cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable quinazoline core.

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disrupted cell signaling pathways. This inhibition can result in reduced cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • 7-(4-ethylpiperazine-1-carbonyl)-3-benzylquinazoline-2,4(1H,3H)-dione
  • 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to these similar compounds, 7-(4-ethylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties. The presence of the phenethyl group, in particular, may enhance its ability to interact with certain protein targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(4-ethylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-25-12-14-26(15-13-25)21(28)18-8-9-19-20(16-18)24-23(30)27(22(19)29)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTZAEPVILFNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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